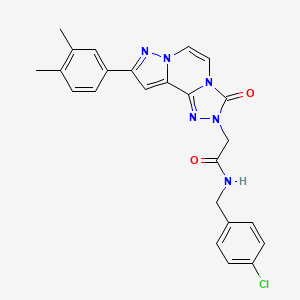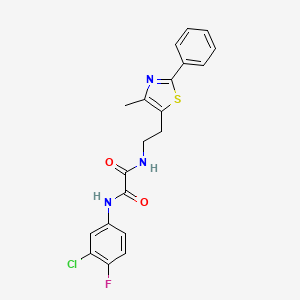
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a purine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mecanismo De Acción
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including cardiovascular function, neuronal activity, and inflammation. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione binds to the adenosine A1 receptor and blocks the binding of adenosine, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
The blockade of adenosine A1 receptors by 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to increase heart rate and blood pressure. In the central nervous system, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to increase neuronal activity and improve cognitive function. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a useful tool for studying the physiological and biochemical effects of adenosine A1 receptor blockade. It is highly selective for the adenosine A1 receptor and has minimal off-target effects. However, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of new analogs of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of adenosine A1 receptors in various disease states, such as Alzheimer's disease and cancer. Finally, the study of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione in combination with other drugs may provide new insights into the physiological and biochemical effects of adenosine A1 receptor blockade.
Métodos De Síntesis
The synthesis of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the protection of the purine ring, the introduction of the diphenylpropylamino and phenylpropyl groups, and the removal of the protecting groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It is used as a tool to investigate the role of adenosine A1 receptors in various biological processes, including cardiovascular function, neuronal activity, and inflammation. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has also been used to study the effects of adenosine A1 receptor blockade in animal models of disease, such as Parkinson's disease and epilepsy.
Propiedades
Número CAS |
575462-61-2 |
|---|---|
Nombre del producto |
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Fórmula molecular |
C30H31N5O2 |
Peso molecular |
493.611 |
Nombre IUPAC |
8-(3,3-diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-34-27-26(28(36)33-30(34)37)35(21-11-14-22-12-5-2-6-13-22)29(32-27)31-20-19-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,12-13,15-18,25H,11,14,19-21H2,1H3,(H,31,32)(H,33,36,37) |
Clave InChI |
ULJXQUQLJUAXDF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



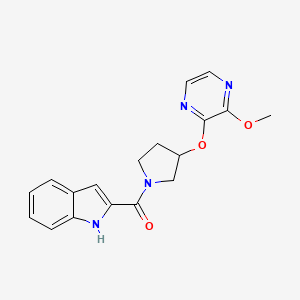
![Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2632751.png)
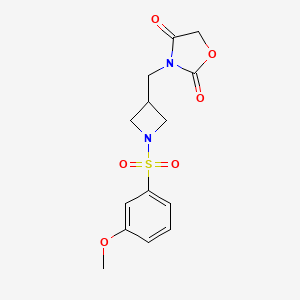

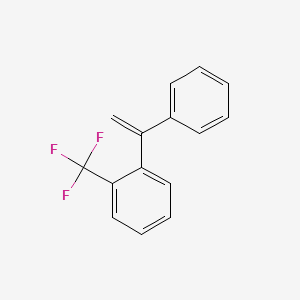
![[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2632756.png)
![6-(2,4-Dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632757.png)





